Osmanthuside H
Overview
Description
Molecular Structure Analysis
The molecular structure of Osmanthuside H is represented by the SMILES string: OC[C@@]1(O)COC@@Hcc3)C@HC@@H[C@@H]2O)[C@@H]1O .Physical And Chemical Properties Analysis
Osmanthuside H is a solid substance with an assay of ≥95% (LC/MS-ELSD). It is typically stored at a temperature of -20°C .Scientific Research Applications
Genetic Research
Osmanthuside H is found in the plant species Osmanthus fragrans, which is a well-known ornamental plant that has been domesticated in China for 2500 years . The plant provides a set of materials to study genetic evolution and variability . The presence of Osmanthuside H in this plant could potentially be used as a marker for genetic studies.
Antioxidant Activities
Research has shown that Osmanthuside H, along with other compounds isolated from the branches of Osmanthus fragrans, exhibits antioxidant activities . Specifically, certain compounds displayed strong DPPH and ABTS radical scavenging activities . This suggests that Osmanthuside H could be used in studies related to oxidative stress and diseases caused by free radicals.
Inhibitory Effects on α-Glucosidase and α-Amylase
Osmanthuside H, along with other compounds from Osmanthus fragrans, has been found to have inhibitory effects on α-glucosidase and α-amylase . These enzymes are involved in carbohydrate metabolism, and their inhibition is a common strategy for managing diabetes. Therefore, Osmanthuside H could potentially be used in diabetes research.
Phytochemical Investigations
The branches of Osmanthus fragrans have been investigated for their phytochemical content, and Osmanthuside H was one of the compounds isolated . This suggests that Osmanthuside H could be used in studies related to plant chemistry and the development of natural product-based drugs.
Parasitic Plant Research
In a study on the parasitic plant Cistanche deserticola, Osmanthuside H was found in relatively low concentrations in the host roots compared to healthy roots . This suggests that the parasite may deplete precursors of Osmanthuside H, indicating a potential role for this compound in plant-parasite interactions.
Chemical Constituent Studies
Osmanthuside H has been isolated from the stem barks of Fraxinus paxiana, indicating its presence in various plant species . This suggests that Osmanthuside H could be used in studies investigating the chemical constituents of different plant species.
Safety and Hazards
Osmanthuside H is classified under the GHS07 hazard class and is labeled with the signal word “Warning”. It is known to cause serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
A recent study has reported the use of a commercial diglycosidase, Aromase H2, for the acuminosylation of tyrosol, yielding Osmanthuside H and its counterpart regioisomer 4-(2-hydroxyethyl)phenyl β-acuminoside. This suggests potential future directions for the commercial production of Osmanthuside H .
Mechanism of Action
Target of Action
Osmanthuside H is a natural compound isolated from the stem barks of Fraxinus paxiana The primary targets of Osmanthuside H are not explicitly mentioned in the available literature
Mode of Action
It is known to possess anti-inflammatory, antioxidant, and anti-tumor properties . This suggests that it may interact with targets involved in inflammation, oxidative stress, and tumor growth. The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Osmanthuside H is currently limited. It is known that the compound is a yellow crystalline solid that can dissolve in solvents but has a lower solubility in water . This could potentially impact its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand its behavior in the body.
Result of Action
Its reported anti-inflammatory, antioxidant, and anti-tumor properties suggest that it may modulate cellular processes related to these functions
Action Environment
Osmanthuside H is sensitive to light and may decompose under illumination . This suggests that environmental factors such as light exposure could influence its action, efficacy, and stability. The compound’s action may also be influenced by factors such as pH and temperature, although specific data on these aspects are currently lacking.
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQZYXJBVMHCW-OTCFHACESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933562 | |
Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osmanthuside H | |
CAS RN |
149155-70-4 | |
Record name | Osmanthuside H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149155-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Osmanthuside H?
A1: Osmanthuside H is a phenolic glycoside. Its molecular formula is C19H26O13 and its molecular weight is 462.4 g/mol. [, , , , , ] While the provided abstracts don't contain detailed spectroscopic data, they often cite the use of techniques like IR, UV, HRTOFMS, and 1D and 2D NMR to determine its structure. [, , ]
Q2: From what natural sources can Osmanthuside H be isolated?
A2: Osmanthuside H has been isolated from various plant sources. Studies report its presence in:
- Fraxinus paxiana (stem barks) []
- Diospyros kaki (persimmon leaves) []
- Ligustrum lucidum (fruits) []
- Adina polycephala (stems and branches) []
- Tabebuia impetiginosa (bark) []
- Fraxinus chinensis (barks) []
- Fraxinus sieboldiana (branch) []
- Angelica dahurica []
Q3: Are there any studies on the stability and formulation of Osmanthuside H?
A4: The provided abstracts do not offer specific details regarding the stability or formulation strategies for Osmanthuside H. [, , , , , , , ] Further research is needed to investigate its stability under various conditions and explore potential formulations to enhance its solubility, bioavailability, or stability for research or application purposes.
Q4: What analytical methods are commonly used to characterize and quantify Osmanthuside H?
A4: Researchers commonly utilize a combination of chromatographic and spectroscopic techniques for the isolation, identification, and quantification of Osmanthuside H. These methods include:
- Chromatography: Column chromatography employing silica gel, Sephadex LH-20, ODS, and C-18 columns, as well as reversed-phase HPLC, are frequently used for the separation and purification of Osmanthuside H from plant extracts. [, , , , , , ]
- Spectroscopy: Structural elucidation of Osmanthuside H is achieved through spectroscopic analyses, including IR, UV, HRTOFMS, and 1D and 2D NMR. [, , , ]
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